(4-CHLORO-2-FLUOROPHENYL)(PHENYL)METHANAMINE
Description
Structure
3D Structure
Properties
CAS No. |
1016506-30-1 |
|---|---|
Molecular Formula |
C13H11ClFN |
Molecular Weight |
235.68 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H11ClFN/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
InChI Key |
HDUMLYIXCRBHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)F)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Fluorophenyl Phenyl Methanamine and Analogues
Precursor Synthesis Strategies for Diaryl Ketones and Imines
Routes to (4-Chloro-2-fluorophenyl)(phenyl)methanone
The primary route for the synthesis of the diaryl ketone precursor, (4-chloro-2-fluorophenyl)(phenyl)methanone, is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
The general strategy involves two main steps:
Formation of the Acyl Halide: The synthesis begins with 4-chloro-2-fluorobenzoic acid. This starting material is converted into its more reactive acyl chloride derivative. This is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation.
Lewis Acid-Catalyzed Acylation: The resulting 4-chloro-2-fluorobenzoyl chloride is then reacted with benzene (B151609) in the presence of a strong Lewis acid catalyst. Common catalysts for this step include aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). acs.orgresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and promoting the attack by the electron-rich benzene ring. An aqueous workup follows to quench the reaction and remove the catalyst, yielding the desired (4-chloro-2-fluorophenyl)(phenyl)methanone.
The reaction conditions, such as solvent, temperature, and reaction time, must be carefully controlled to maximize the yield and minimize the formation of side products.
Imine Formation from Carbonyl Precursors
The conversion of the diaryl ketone to an imine (also known as a Schiff base) is a crucial step that prepares the molecule for the final reduction. This reaction involves the condensation of the ketone with a nitrogen source, typically ammonia (B1221849) for the synthesis of a primary amine.
The mechanism for imine formation is an acid-catalyzed, reversible nucleophilic addition-elimination reaction. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of (4-chloro-2-fluorophenyl)(phenyl)methanone.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral intermediate known as a carbinolamine. libretexts.org
Protonation and Dehydration: Under acidic conditions (optimally at a pH of 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglumenlearning.com
Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and generating an iminium ion.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral imine product.
To drive the reversible reaction toward the product side, water is typically removed from the reaction mixture, often through the use of a dehydrating agent or by azeotropic distillation with a Dean-Stark apparatus.
Direct Amination Approaches for Benzyl (B1604629) Position Functionalization
With the imine precursor in hand, the final step is the reduction of the carbon-nitrogen double bond to a single bond, yielding the target (4-chloro-2-fluorophenyl)(phenyl)methanamine. This transformation is most commonly achieved through reductive amination techniques.
Reductive Amination Techniques
Reductive amination encompasses the reduction of an imine to an amine. This can be performed in a stepwise manner, where the imine is first isolated and then reduced, or as a one-pot reaction starting from the ketone and ammonia source with a suitable reducing agent. The choice of method depends on the stability of the intermediate imine and the desired reaction conditions.
Catalytic hydrogenation is a powerful method for reducing imines. The process involves treating the imine with molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.
A significant advantage of catalytic hydrogenation is the potential for stereocontrol. Since the methanamine carbon in the final product is a stereocenter, enantioselective synthesis can be achieved by using chiral catalysts. This process, known as asymmetric hydrogenation, can produce one enantiomer of the amine in high excess. This is accomplished by using a transition metal (commonly ruthenium, rhodium, or iridium) complexed with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a PHOX (phosphinooxazoline) ligand. researchgate.netnih.govacs.org The chiral catalyst creates a chiral environment that favors the addition of hydrogen to one face of the prochiral imine over the other, leading to an enantiomerically enriched product. youtube.com Recent research has also explored more earth-abundant metals, such as manganese, for this purpose. nih.gov
Key parameters for successful asymmetric hydrogenation include the choice of catalyst, solvent, hydrogen pressure, and temperature, all of which can influence both the reaction rate and the level of enantioselectivity.
A widely used alternative to catalytic hydrogenation is the reduction of the imine using metal hydride reagents. These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the C=N double bond. The most common hydride reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The choice between these reagents is dictated by their reactivity and the presence of other functional groups in the molecule.
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing imines, amides, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful handling, as it reacts violently with protic solvents like water and alcohols.
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. It readily reduces aldehydes and ketones and is also effective for the reduction of imines. A key advantage of NaBH₄ is its compatibility with protic solvents such as methanol (B129727) and ethanol, making it experimentally more convenient and safer to handle than LiAlH₄.
For the reduction of the imine derived from (4-chloro-2-fluorophenyl)(phenyl)methanone, NaBH₄ is often the preferred reagent due to its sufficient reactivity, enhanced safety, and operational simplicity. The reaction typically involves dissolving the imine in an alcoholic solvent and adding the NaBH₄ portion-wise at a controlled temperature. An acidic workup follows to neutralize any remaining reagent and protonate the resulting amine.
Table 1: Comparison of Common Hydride Reducing Agents for Imine Reduction
| Reagent | Formula | Relative Reactivity | Typical Solvents | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild / Moderate | Methanol, Ethanol, Isopropanol | Safer to handle; Chemoselective; Tolerant of protic solvents | Less reactive; May not reduce sterically hindered imines efficiently |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Diethyl ether, Tetrahydrofuran (THF) | Highly reactive; Reduces a wide range of functional groups | Reacts violently with water/alcohols; Requires anhydrous conditions; Less selective |
Palladium-Catalyzed Amination
Palladium-catalyzed amination, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the formation of carbon-nitrogen bonds. This approach is particularly relevant for the synthesis of complex amines such as this compound. The reaction, often referred to as the Buchwald-Hartwig amination, typically involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
The versatility of this method allows for the coupling of a wide range of aryl chlorides and bromides with ammonium (B1175870) salts, providing a direct route to primary anilines. nih.gov The choice of palladium precursor and ligands is crucial for the reaction's success, with electron-rich and bulky phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. For instance, di(dicyclohexylamino)phenylphosphine has been demonstrated as an effective ligand for the amination of various aryl chlorides. The reaction conditions, including the choice of base and solvent, are optimized to achieve high yields and selectivity. Common bases include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), and solvents like toluene (B28343) or dioxane are frequently used.
A significant advantage of palladium-catalyzed amination is its tolerance to a wide array of functional groups on both the aryl halide and the amine, which is crucial when synthesizing structurally complex molecules. For example, functional groups such as styrenyl, ketals, and silyl-protected alcohols are well-tolerated under these reaction conditions. semanticscholar.org This methodology has been successfully applied to the synthesis of N-methyl-N-(4-chlorophenyl) aniline, a compound structurally related to the target molecule. epa.gov
The selectivity of the amination process can be influenced by the nature of the aryl halide. For instance, the coupling of aryl chlorides with ammonium sulfate (B86663) can lead to higher selectivity for the primary arylamine over the diarylamine byproduct compared to reactions using ammonia in dioxane. nih.govsemanticscholar.org Mechanistic studies have revealed that the resting state of the catalyst can differ depending on whether an aryl chloride or bromide is used, which in turn affects the selectivity of the reaction. semanticscholar.org
| Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield |
| Aryl Chloride + Ammonium Sulfate | Pd[P(o-tol)3]2 / Josiphos ligand | K3PO4 | Toluene | Primary Arylamine | High |
| Aryl Bromide + Ammonium Sulfate | Pd[P(o-tol)3]2 / Josiphos ligand | K3PO4 | Toluene | Primary Arylamine | Moderate |
| Chlorobenzene + Aniline | Pd2(dba)3 / Di(dicyclohexylamino)phenylphosphine | KOtBu | Toluene | N-Phenylaniline | High |
Copper-Catalyzed Amination (Ullmann-type Coupling)
Copper-catalyzed amination, historically known as the Ullmann condensation or Ullmann-type reaction, represents a classical and still highly relevant method for the formation of aryl-amine bonds. wikipedia.org This reaction involves the coupling of an aryl halide with an amine, promoted by a copper catalyst. While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic systems. wikipedia.orgwikipedia.org
The modern Ullmann-type coupling often employs a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, in combination with a ligand and a base. The introduction of bidentate ligands has significantly improved the reaction's performance, allowing for lower reaction temperatures and broader substrate scope. acs.org These reactions are comparable to the palladium-catalyzed Buchwald-Hartwig amination but can sometimes offer complementary reactivity. wikipedia.org
The mechanism of the Ullmann-type amination is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reaction is applicable to a variety of aryl halides, including iodides, bromides, and in some cases, chlorides. Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org A diverse range of amines, including primary and secondary aliphatic and aromatic amines, can be used as coupling partners.
Recent developments have focused on making the Ullmann-type reaction more environmentally benign. For example, the use of deep eutectic solvents as recyclable reaction media has been explored, allowing the reaction to proceed under mild, ligand-free conditions. researchgate.net Furthermore, the use of copper nanoparticles as catalysts has also been investigated, demonstrating good to excellent yields in the amination of aryl iodides.
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Iodide | Aromatic Amine | CuI | Phenanthroline | K2CO3 | NMP | 100-150 |
| Aryl Bromide | Aliphatic Amine | CuI | Ethylene diamine | tBuOK | DMSO | 80-120 |
| Aryl Halide | Arylamine | CuI | None | K2CO3 | Deep Eutectic Solvent | 60-100 |
Asymmetric and Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. For a chiral molecule like this compound, controlling the stereochemistry is crucial.
Chiral Catalyst Development for Enantioselective Reductions
A prominent strategy for accessing enantiopure amines is the asymmetric reduction of a prochiral precursor, typically an imine or a ketone. This transformation is often achieved using chiral catalysts that can effectively transfer chirality to the substrate.
The development of chiral catalysts for asymmetric synthesis has been a rapidly advancing field. nih.gov Chiral Brønsted acids, for example, have proven to be effective catalysts in a variety of asymmetric transformations. nih.gov For the synthesis of chiral amines, transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are widely used for the asymmetric hydrogenation of imines. These catalytic systems can achieve high enantioselectivities for a broad range of substrates.
In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral phosphoric acids and their derivatives can catalyze the enantioselective reduction of imines using a hydride source like Hantzsch esters. Furthermore, N-heterocyclic carbenes (NHCs) have been developed as versatile chiral catalysts for various asymmetric reactions. nih.gov
The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.). The steric and electronic properties of both the substrate and the chiral catalyst must be carefully considered to ensure efficient and highly stereoselective transformation.
| Precursor | Catalyst Type | Chiral Ligand/Catalyst | Reductant | Enantiomeric Excess (e.e.) |
| Prochiral Imine | Transition Metal | Chiral Phosphine Ligand | H2 | High |
| Prochiral Ketone | Organocatalyst | Chiral Brønsted Acid | Hantzsch Ester | High |
| Prochiral Imine | N-Heterocyclic Carbene | Chiral Triazolium Pre-catalyst | Hydride Source | Moderate to High |
Chiral Auxiliary-Mediated Approaches
An alternative and well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the amine's chiral center. For instance, a prochiral ketone could be converted into a chiral imine or enamine by reacting it with a chiral amine auxiliary. Subsequent diastereoselective reduction of this intermediate would lead to the formation of the desired stereocenter.
A variety of chiral auxiliaries are commercially available or can be readily synthesized. Evans' oxazolidinones are a well-known class of auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.org Camphorsultam is another effective chiral auxiliary, particularly in Michael additions and Claisen rearrangements. wikipedia.org More recently, pseudoephedrine and pseudoephenamine have been utilized as practical chiral auxiliaries for asymmetric alkylation reactions. nih.gov Sulfur-based chiral auxiliaries have also found synthetic applications. scielo.org.mx
| Substrate | Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |
| Prochiral Ketone | Evans' Oxazolidinone | Alkylation | >95% |
| α,β-Unsaturated Amide | Pseudoephenamine | Conjugate Addition-Alkylation | High |
| N-Acyl Iminium Ion | Sulfur-based Thiazolidinethione | Enolate Addition | High |
Enzymatic and Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. mdpi.com Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. hims-biocat.eu
For the synthesis of chiral amines, several classes of enzymes are particularly relevant. Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, generating a chiral amine. semanticscholar.org Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines, often with high enantioselectivity. manchester.ac.uk Amine dehydrogenases can also be used for the reductive amination of ketones. hims-biocat.eu
The development of enzyme engineering techniques, such as directed evolution and rational design, has greatly expanded the substrate scope and catalytic efficiency of these biocatalysts. mdpi.com This allows for the tailoring of enzymes to specific substrates and reaction conditions, making biocatalysis an increasingly viable option for industrial-scale synthesis.
A key advantage of biocatalytic routes is the potential for high enantiomeric excess (>99% e.e.) and the avoidance of heavy metal catalysts and harsh reaction conditions. hims-biocat.eu Furthermore, the immobilization of enzymes can facilitate their reuse and application in continuous flow processes. semanticscholar.org
| Enzyme Class | Reaction Type | Substrate | Key Advantage |
| Transaminase (TA) | Asymmetric amination | Ketone | High enantioselectivity |
| Imine Reductase (IRED) | Asymmetric reduction | Imine | Broad substrate scope |
| Amine Dehydrogenase | Reductive amination | Ketone | High atom economy |
Cross-Coupling Reactions for Constructing the Diarylmethane Framework
The diarylmethane scaffold is a common structural motif in many organic molecules, including this compound. Cross-coupling reactions provide a powerful and versatile means of constructing this framework.
One of the most widely used methods is the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. A direct arylation of benzyl alcohols via a Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling has been reported, offering an atom- and step-economic route to diarylmethanes. rsc.org
Other cross-coupling strategies include cobalt-catalyzed reductive cross-coupling of benzylsulfonium salts with aryl bromides, which has been shown to tolerate various functional groups. thieme-connect.com Metal-free reductive cross-coupling of diarylborinic acids with tosyl hydrazones also provides a practical route to diarylmethanes. acs.org
Photoredox catalysis has emerged as a powerful tool for organic synthesis, and decarboxylative cross-coupling reactions have been developed for the synthesis of unsymmetrical diarylmethanes. mdpi.com Additionally, silylboronate-mediated cross-coupling of aryl fluorides with arylmethanes under transition-metal-free conditions has been reported. nih.gov These diverse methodologies offer a range of options for constructing the diarylmethane core of the target molecule and its analogues, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
| Coupling Partners | Catalyst | Reaction Type | Key Features |
| Benzyl Alcohol + Arylboronic Acid | Pd(PPh3)4 | Suzuki-Miyaura Coupling | Atom- and step-economic |
| Benzylsulfonium Salt + Aryl Bromide | Cobalt | Reductive Cross-Coupling | Good functional group tolerance |
| Diarylborinic Acid + Tosyl Hydrazone | None | Metal-Free Reductive Cross-Coupling | Cost-effective alternative |
| Aryl Acetic Acid + 1,4-Dicyanobenzene | fac-Ir(ppy)3 | Photoredox-Catalyzed Decarboxylative Cross-Coupling | Environmentally friendly |
| Aryl Fluoride + Arylmethane | None | Silylboronate-Mediated Cross-Coupling | Transition-metal-free |
Suzuki-Miyaura Coupling in Arylmethylamine Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of C-C bonds, particularly in the synthesis of biaryl and related structures. musechem.comnih.govwwjmrd.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wwjmrd.comlibretexts.org
The reaction's utility stems from its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the organoboron reagents. nih.gov In the context of synthesizing diarylmethylamine precursors, the Suzuki-Miyaura reaction can be employed to construct the diaryl ketone intermediate. For instance, a 4-chloro-2-fluorophenyl boronic acid could be coupled with a benzoyl halide derivative. Subsequent reductive amination of the resulting ketone would then yield the target this compound.
Recent advancements have focused on developing highly active and stable catalyst systems. The use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst performance, allowing for the coupling of even challenging substrates like aryl chlorides. libretexts.orgnih.gov Furthermore, specialized palladium catalysts, including palladacycles, have been developed that offer thermal stability and insensitivity to air and water. libretexts.org
Table 1: Key Components in Suzuki-Miyaura Coupling
| Component | Role in Reaction | Common Examples |
|---|---|---|
| Catalyst | Facilitates the coupling | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | Biarylphosphines, N-Heterocyclic Carbenes (NHCs) |
| Organoboron Reagent | Provides one aryl group | Aryl boronic acids, Aryl boronate esters |
| Organic Halide | Provides the second aryl group | Aryl iodides, bromides, chlorides, or triflates |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, tBuOK |
This table summarizes the fundamental components and their functions within the Suzuki-Miyaura cross-coupling reaction, a key strategy for forming the C-C bonds necessary for diaryl structures.
Other Metal-Catalyzed C-C and C-N Bond Formations
Beyond the Suzuki-Miyaura reaction, a variety of other transition-metal-catalyzed methods are instrumental in the synthesis of arylmethylamines and their analogues. These reactions provide alternative pathways for constructing the essential C-C and C-N bonds. rsc.orgsyr.edu
Palladium catalysis is also central to other C-C bond-forming reactions like the Heck, Negishi, and Stille couplings, which offer different substrate scopes and reaction conditions. wwjmrd.com A particularly relevant method involves the palladium-catalyzed arylation of 2-azaallyl anions, generated in situ from aldimine or ketimine precursors. nih.gov This approach directly forms a diarylmethylamine derivative by creating a C-C bond adjacent to the nitrogen atom. nih.gov
The direct formation of the C-N bond is another critical strategy. Transition-metal-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, has become a general procedure for synthesizing aromatic amines. pageplace.de This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the synthesis of a secondary amine like this compound, this could involve coupling (4-chloro-2-fluorophenyl)methanamine with a phenyl halide. The development of specialized ligands has been crucial to the success and broad applicability of these C-N coupling reactions. libretexts.org
Other metals, such as copper and ruthenium, also catalyze important C-C and C-N bond-forming reactions. syr.edu Copper-catalyzed Ullmann-type C-N coupling is a classical method that has seen significant modernization. pageplace.de These diverse catalytic systems provide chemists with a broad toolkit to selectively and efficiently assemble complex arylmethylamine structures. syr.edumit.edu
Green Chemistry Principles in this compound Synthesis
The increasing emphasis on environmental sustainability has driven the adoption of green chemistry principles in pharmaceutical and chemical manufacturing. For the synthesis of this compound, this involves developing methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Ligand-Free Conditions
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, conducted either by grinding reactants together (mechanochemistry) or by heating a mixture of neat reactants, represent an ideal approach. researchgate.netmdpi.com For example, the synthesis of N,N'-bis(arylmethylidene)arylmethanediamines, which are structurally related to amine precursors, has been achieved in excellent yields under solvent-free conditions by reacting aromatic aldehydes with hexamethyldisilazane. researchgate.net Mechanochemical methods, using a ball mill, have also proven effective for synthesizing complex organic molecules without any solvent, often with significantly reduced reaction times. mdpi.com
Similarly, developing ligand-free catalytic systems is a significant area of research. While ligands are often essential for high catalytic activity, they can be expensive, sensitive to air and moisture, and difficult to separate from the final product. Research into ligand-free palladium-catalyzed couplings aims to simplify reaction conditions and reduce costs and waste.
Aqueous Media Reactions
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. researchgate.net Historically, organic reactions were rarely performed in water due to the poor solubility of nonpolar reactants. However, the discovery that some reactions, like the Diels-Alder reaction, can be accelerated in water has spurred significant interest in aqueous organic synthesis. researchgate.net
For the synthesis of arylmethylamines, performing key steps like the Suzuki-Miyaura coupling in water is highly desirable. Specialized water-soluble catalysts and ligands, or the use of surfactants to create micelles, can facilitate these reactions. rsc.org Successful palladium-catalyzed Suzuki-Miyaura couplings of aryl chlorides have been demonstrated in water, even at very low catalyst loadings, for the synthesis of industrially important fungicides with structures analogous to the biaryl portion of the target molecule. rsc.org Such protocols not only enhance the safety and environmental profile of the synthesis but can also simplify product isolation. researchgate.netorganic-chemistry.org
Sustainable Catalytic Systems
The development of sustainable catalytic systems focuses on using catalysts that are highly efficient, reusable, and derived from abundant, non-toxic metals. For palladium-catalyzed reactions, sustainability can be enhanced by developing heterogeneous catalysts or by designing systems that operate at extremely low catalyst concentrations (high turnover numbers). wwjmrd.com
Heterogeneous catalysts, where the catalyst (e.g., palladium nanoparticles) is supported on a solid material like modified graphite, offer significant advantages. mdpi.com They can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and the cost associated with the precious metal catalyst. mdpi.comrsc.org Gold-palladium alloy nanoparticles have also been developed as highly active and reusable catalysts for amine synthesis. rsc.org
Another approach is the development of metal-free catalytic systems. For instance, an efficient metal-free oxidative coupling of arylmethylamines with indoles has been developed using molecular oxygen as the sole oxidant and acetic acid as the catalyst. rsc.org While not directly applicable to the target molecule's synthesis, this demonstrates the potential for moving away from precious metal catalysts entirely, representing a significant advance in sustainable chemical synthesis.
Table 2: Comparison of Catalytic Systems
| Catalytic System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Pd Catalysts | Catalyst is dissolved in the reaction medium. | High activity and selectivity. | Difficult to separate from product; potential for metal contamination. |
| Heterogeneous Pd Catalysts | Catalyst is on a solid support (e.g., Pd on carbon). | Easily separated and recycled; lower product contamination. | Can have lower activity than homogeneous counterparts. |
| Metal-Free Systems | Uses organic molecules or non-metallic reagents as catalysts. | Avoids use of expensive and toxic heavy metals. | Scope and applicability may be more limited. |
This interactive table compares different catalytic approaches, highlighting the trade-offs between activity, reusability, and environmental impact in the synthesis of complex organic molecules.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluorophenyl Phenyl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine group is the most reactive site in the (4-chloro-2-fluorophenyl)(phenyl)methanamine molecule, participating readily in reactions with a wide range of electrophiles. These reactions are fundamental to the synthesis of more complex derivatives.
Acylation and Sulfonylation to Form Amides and Sulfonamides
The lone pair of electrons on the nitrogen atom of this compound facilitates its role as a potent nucleophile, enabling it to react with acylating and sulfonylating agents. chemguide.co.uk These reactions are standard methods for the formation of stable amide and sulfonamide linkages, respectively.
Acylation is typically achieved by treating the amine with an acyl halide (such as acetyl chloride) or an acid anhydride (like acetic anhydride). nih.gov The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is usually performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrogen halide byproduct. nih.gov Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.net Acylation of amines is a common strategy for protecting the amino group during multi-step synthetic sequences. nih.govresearchgate.net
| Transformation | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Acetamide |
| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetamide |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide (Sulfonamide) |
Oxidation Reactions of the Amine Group
The amine group of this compound can undergo oxidation to yield imines and, upon further oxidation, nitriles. These transformations often require catalytic systems, with modern methods favoring environmentally benign aerobic conditions.
The oxidation of primary amines can be a challenging transformation due to the potential for multiple products. nih.gov The initial oxidation product is typically an imine. For benzylic amines, oxidative homocoupling can occur, where two molecules of the amine react to form an imine. For instance, benzylamine can undergo oxidative coupling to yield N-(benzylidene)benzylamine, a reaction that can be catalyzed by vanadium complexes under an oxygen atmosphere. researchgate.net
Further oxidation of the intermediate imine leads to the formation of a nitrile. This subsequent oxidation step can be more difficult to achieve than the initial conversion to an imine. nih.gov Various catalytic systems, often based on transition metals, have been developed to facilitate the direct conversion of primary amines to nitriles. wisc.edu
The use of molecular oxygen from the air as the terminal oxidant represents a sustainable and "green" approach to chemical synthesis. wisc.edunih.gov Catalytic aerobic oxidation of amines has become a versatile method for preparing imines and nitriles. wisc.edu These reactions typically employ transition metal catalysts, such as those based on copper, palladium, or ruthenium, to facilitate the dehydrogenation of the amine. researchgate.netwisc.edu
The general mechanism for many of these "organometallic oxidase" reactions involves a two-stage catalytic cycle. wisc.edu In the first stage, the amine substrate is oxidized by the metal catalyst in its higher oxidation state (e.g., Cu(II) or Pd(II)). In the second stage, the reduced metal catalyst is re-oxidized back to its active state by molecular oxygen, completing the catalytic cycle. wisc.edu This approach avoids the use of stoichiometric, often hazardous, chemical oxidants. nih.gov
| Catalyst System | Oxidant | Typical Substrate | Primary Product | Reference |
|---|---|---|---|---|
| Vanadium Complexes (e.g., VO(Hhpic)₂) | O₂ (atmospheric) | Benzylamines | Imines (via homocoupling) | researchgate.net |
| Copper/Nitroxyl (e.g., Cu/TEMPO) | O₂ (air) | Primary Alcohols/Amines | Aldehydes/Nitriles | ariel.ac.il |
| Palladium Complexes | O₂ | Alcohols, Amines | Aldehydes, Ketones, Imines | wisc.edu |
| Heterogeneous Pt-based catalysts | O₂ | Alcohols + Ammonia (B1221849) | Nitriles | wisc.edu |
Nucleophilic Substitution Reactions at the Amine Nitrogen
As a primary amine, this compound acts as a nucleophile and can react with electrophiles such as alkyl halides in nucleophilic substitution reactions. chemguide.co.uk This process, known as N-alkylation, leads to the formation of secondary and tertiary amines.
However, direct alkylation of primary amines is often difficult to control and typically results in a mixture of products. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine. This can proceed even further to form a quaternary ammonium (B1175870) salt. chemguide.co.uk Due to this propensity for over-alkylation, direct alkylation is often a low-yielding method for the selective synthesis of a mono-alkylated secondary amine. masterorganicchemistry.com
Reductive Transformations to Secondary and Tertiary Amines
A more controlled and widely used method for the synthesis of secondary and tertiary amines from a primary amine is reductive amination. masterorganicchemistry.com This powerful transformation avoids the issue of over-alkylation common in direct N-alkylation with alkyl halides. masterorganicchemistry.com The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comsemanticscholar.org
For example, reacting this compound with an aldehyde or ketone would generate a secondary amine. This newly formed secondary amine could then be subjected to a second, separate reductive amination with a different carbonyl compound to produce a tertiary amine with three different groups attached to the nitrogen atom. Several specialized reducing agents have been developed for this reaction that selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of aldehydes/ketones. Effective under mildly acidic conditions. | masterorganicchemistry.comchim.it |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. Highly effective for a wide range of substrates. | masterorganicchemistry.com |
| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting aldehyde or ketone if conditions are not controlled. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | An effective method, often used in industrial processes. | chim.it |
Electrophilic and Nucleophilic Reactions on the Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the nature of their substituents. The secondary amine group is an activating, ortho, para-directing group for electrophilic aromatic substitution on the unsubstituted phenyl ring. Conversely, the 4-chloro-2-fluorophenyl ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the halogen substituents.
Halogenation: Direct halogenation of this compound is expected to occur preferentially on the unsubstituted phenyl ring at the ortho and para positions relative to the activating secondary amine. The reaction with bromine water, for instance, would likely lead to the formation of mono-, di-, and even tri-brominated products on the activated ring. In strongly acidic media, however, the amine can be protonated to form an anilinium ion, which is a deactivating, meta-directing group byjus.combyjus.com.
On the 4-chloro-2-fluorophenyl ring, the fluorine and chlorine atoms are deactivating, with the fluorine atom being a weak deactivator and the chlorine atom a moderate one. Both are ortho, para-directing. Therefore, any electrophilic substitution on this ring would be significantly slower and would likely occur at the positions directed by the halogens, although the steric hindrance from the adjacent phenylmethylamine group would also play a role.
Nitration: The nitration of N-benzylaniline derivatives typically occurs at the ortho and para positions of the aniline ring. However, in a strongly acidic medium like a mixture of nitric and sulfuric acids, the secondary amine is protonated, forming a deactivating, meta-directing anilinium ion. This can lead to the formation of a significant amount of the meta-nitro product on the unsubstituted phenyl ring byjus.com. The 4-chloro-2-fluorophenyl ring is already deactivated, and under these harsh acidic conditions, nitration on this ring is expected to be even more disfavored.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound This table is illustrative and based on the general principles of electrophilic aromatic substitution.
| Reagent | Predicted Major Product(s) on Phenyl Ring | Predicted Major Product(s) on 4-chloro-2-fluorophenyl Ring |
|---|---|---|
| Br₂/FeBr₃ | (4-Bromophenyl)(4-chloro-2-fluorophenyl)methanamine and (2-Bromophenyl)(4-chloro-2-fluorophenyl)methanamine | Minimal reaction expected |
| HNO₃/H₂SO₄ | (3-Nitrophenyl)(4-chloro-2-fluorophenyl)methanamine (due to amine protonation) | Minimal reaction expected |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. Tertiary amines and benzylamines are known to be effective DMGs wikipedia.orgbeilstein-journals.org.
In the case of this compound, the secondary amine, after in-situ N-protection (e.g., as a tert-butoxycarbonyl group) to form a tertiary amine derivative, can direct the lithiation to the ortho position of the unsubstituted phenyl ring. The lithium cation is coordinated by the heteroatom of the DMG, facilitating the deprotonation of the adjacent proton. Subsequent reaction with an electrophile would introduce a substituent exclusively at this ortho position. The halogens on the other ring are also known to be moderate directing groups in DoM organic-chemistry.org. However, the amine group is generally a stronger directing group.
Table 2: Potential Directed Ortho-Metalation Reactions of N-Protected this compound This table is illustrative and based on the principles of directed ortho-metalation.
| Reagent 1 | Reagent 2 (Electrophile) | Predicted Major Product |
|---|---|---|
| 1. s-BuLi, TMEDA | 2. CO₂ | 2-((4-Chloro-2-fluorophenyl)(N-protected-amino)methyl)benzoic acid |
| 1. n-BuLi | 2. I₂ | N-Protected-(2-iodophenyl)(4-chloro-2-fluorophenyl)methanamine |
| 1. t-BuLi | 2. (CH₃)₃SiCl | N-Protected-(2-(trimethylsilyl)phenyl)(4-chloro-2-fluorophenyl)methanamine |
Formation of Schiff Bases and Related Imine Derivatives
Primary and secondary amines react with aldehydes and ketones to form imines, commonly known as Schiff bases. While this compound is a secondary amine and thus cannot directly form a stable neutral imine, it can react with carbonyl compounds under acidic conditions to form an iminium ion. This iminium ion can then participate in various synthetic transformations.
The formation of Schiff bases from primary amines involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature leads to the formation of the corresponding Schiff base semanticscholar.orgresearchgate.net. Similarly, this compound can be expected to react with aldehydes and ketones, although the resulting iminium ion would be the key reactive intermediate rather than a neutral Schiff base.
Derivatization for Enhanced Synthetic Utility
The structural framework of this compound can be elaborated into more complex molecular architectures, including various heterocyclic systems.
The diarylmethylamine scaffold can be a precursor for the synthesis of various N-heterocycles. For example, N-benzylaniline derivatives can be used in the synthesis of quinolines and other heterocyclic compounds researchgate.netscirp.orgnih.gov.
Quinoline Synthesis: N-benzylanilines can react with various partners to form quinoline derivatives. For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines, which could be conceptually extended to secondary amines under certain conditions nih.gov.
Other Heterocycles: The reactivity of the amine and the aromatic rings can be exploited to construct other heterocyclic systems. For example, three-component reactions involving amines can lead to the formation of substituted anilines which can be precursors to various heterocycles beilstein-journals.orgnih.gov.
Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused ring systems.
Friedel-Crafts Type Cyclizations: Acylation of the secondary amine followed by an intramolecular Friedel-Crafts reaction could potentially lead to the formation of acridine or other fused heterocyclic systems. The success of such a reaction would depend on the activation of the aromatic ring and the reaction conditions.
Cyclization of N-benzyl-3-anilinopropanamides: In a related system, substituted 3-anilinopropanamides were converted to N-benzyl derivatives, and subsequent acetylation and cyclization yielded 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines researchgate.netscirp.org. This suggests that appropriate derivatization of the amine in this compound could enable similar cyclization pathways.
Oligomerization and Polymerization Potential of this compound
The presence of the primary amine group makes the molecule a candidate for nucleophilic reactions, which are fundamental to many polymerization processes. libretexts.org Aromatic amines, in general, are known to be monomers for various polymers. However, the reactivity of the amine in this compound is influenced by the electronic effects of the halogen substituents on the phenyl ring and the steric hindrance imparted by the bulky benzhydryl group.
Potential Polymerization Pathways
Given its structure, this compound could potentially engage in polymerization through several established methods for synthesizing polyamines and related polymers. These reactions typically involve the reaction of the amine group with a suitable comonomer possessing two or more electrophilic functional groups.
Polycondensation Reactions: This is a form of step-growth polymerization where monomers combine with the loss of a small molecule, such as water or hydrochloric acid. The primary amine of this compound could react with various difunctional electrophiles.
Reaction with Dicarboxylic Acids or their Derivatives: Condensation with dicarboxylic acids would lead to the formation of polyamides. The reaction proceeds through the nucleophilic acyl substitution of the amine on the carbonyl carbon of the carboxylic acid or its more reactive derivatives like diacyl chlorides or diesters. The use of diacyl chlorides would be more vigorous and would produce hydrogen chloride as a byproduct. britannica.com
Reaction with Dialdehydes or Diketones: The reaction with dialdehydes or diketones would initially form diimines (Schiff bases), which could then be reduced to form polyamines. This two-step process is a common method for the synthesis of secondary amine-containing polymers.
Michael Addition Polymerization: Trifunctional amines can undergo Michael addition polymerization with diacrylates. acs.org While this compound is a primary amine and not trifunctional, this highlights a potential pathway if a suitable activated comonomer is used.
The table below summarizes potential comonomers and the resulting polymer types.
| Comonomer Type | Example Comonomer | Resulting Polymer Linkage | Polymer Class |
| Dicarboxylic Acid | Adipic Acid | Amide | Polyamide |
| Diacyl Chloride | Terephthaloyl Chloride | Amide | Polyamide |
| Dialdehyde | Glutaraldehyde | Imine (reducible to Amine) | Polyimine (Polyamine) |
Factors Influencing Polymerization
Several factors inherent to the molecular structure of this compound would influence its ability to form oligomers and polymers.
Steric Hindrance: The two bulky aryl groups (phenyl and 4-chloro-2-fluorophenyl) attached to the same carbon as the amine group create significant steric hindrance. This bulkiness can impede the approach of the amine to the electrophilic center of a comonomer, potentially slowing down or even preventing polymerization.
Electronic Effects of Substituents: The chlorine and fluorine atoms on one of the phenyl rings are electron-withdrawing groups. These substituents can decrease the electron density on the aromatic ring and, through inductive effects, can reduce the nucleophilicity of the primary amine. chemistryviews.orgacs.org A less nucleophilic amine would be less reactive in polymerization reactions. The relative positions of these halogens (ortho and para to the benzylic carbon) would have a pronounced effect.
The following table outlines the predicted influence of the compound's structural features on its polymerization potential.
| Structural Feature | Predicted Effect on Polymerization | Rationale |
| Primary Amine Group | Enables Polymerization | Can act as a nucleophile in step-growth polymerization. libretexts.org |
| Bulky Aryl Groups | Hinders Polymerization | Steric hindrance can block access to the reactive amine site. |
| Halogen Substituents | May Hinder Polymerization | Electron-withdrawing nature can reduce the amine's nucleophilicity. chemistryviews.orgacs.org |
Oxidative Polymerization
Aromatic amines can also undergo oxidative polymerization, often leading to conjugated polymers with interesting electronic properties. For instance, the polymerization of aniline and its derivatives can yield polyaniline. nih.gov This type of polymerization typically involves the formation of radical cations and subsequent coupling reactions. It is conceivable that under appropriate oxidative conditions, this compound could undergo C-N or C-C bond formation, leading to oligomeric or polymeric structures. However, the reaction could be complex, with the potential for multiple coupling sites on the aromatic rings, leading to branched or cross-linked materials.
In-depth Computational and Theoretical Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the compound this compound. Despite the growing importance of computational methods in characterizing novel chemical entities, dedicated research elucidating the electronic structure, conformational landscape, and reaction mechanisms of this particular molecule has not been published in accessible scholarly sources.
Computational chemistry plays a pivotal role in modern chemical research, offering profound insights into molecular properties and behavior. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in predicting electronic structures, molecular orbitals, and various spectroscopic properties with high accuracy. Furthermore, conformational analysis and molecular dynamics simulations are routinely employed to explore the flexibility of molecules, identify stable rotamers, and understand the intricate network of intramolecular interactions that govern their three-dimensional shapes. The elucidation of reaction mechanisms through computational modeling provides a microscopic view of chemical transformations, which is invaluable for optimizing synthetic routes and designing new reactions.
While extensive research exists for structurally related compounds, including various substituted benzhydrylamine derivatives, the specific substitution pattern of a chloro and a fluoro group at the 4- and 2-positions of one phenyl ring, respectively, in this compound appears to be an unexplored area in the computational chemistry domain. The unique electronic and steric effects arising from this combination of halogens would undoubtedly influence the molecule's properties in a distinct manner compared to its analogues.
The lack of published data prevents a detailed discussion on the following key areas for this compound:
Computational and Theoretical Chemistry Studies of 4 Chloro 2 Fluorophenyl Phenyl Methanamine
Reaction Mechanism Elucidation through Computational Modeling:There is no available information on computationally modeled reaction pathways involving this compound.
Therefore, until dedicated computational and theoretical investigations are conducted and published for (4-CHLORO-2-FLUOROPHENYL)(PHENYL)METHANAMINE, a scientifically rigorous and detailed article on these specific aspects cannot be provided. The scientific community awaits future studies that will shed light on the unique chemical and physical properties of this compound from a computational perspective.
Transition State Characterization
In the context of chemical reactions involving this compound, such as nucleophilic substitution or elimination reactions, the characterization of the transition state is crucial for understanding the reaction mechanism and predicting reaction rates. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the geometry and energy of transition states.
For a hypothetical nucleophilic substitution at the benzylic carbon of this compound, the transition state would involve the incoming nucleophile and the leaving group simultaneously interacting with the central carbon atom. The geometry of this transition state is typically trigonal bipyramidal, with the incoming and leaving groups occupying the apical positions.
Key characteristics of a computationally characterized transition state include:
A single imaginary frequency: This corresponds to the vibrational mode along the reaction coordinate, indicating that the structure is a maximum on the potential energy surface in one direction and a minimum in all other directions.
Elongated bonds: The bonds to the incoming nucleophile and the leaving group are longer than typical covalent bonds.
Planar arrangement: The three non-reacting groups attached to the central carbon atom often lie in a plane.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. The presence of electron-withdrawing groups, such as chlorine and fluorine, on one of the phenyl rings can influence the stability of the transition state and thus the reaction rate.
Reaction Coordinate Analysis
Reaction coordinate analysis provides a detailed picture of the energy changes that occur as a molecule transforms from reactants to products via the transition state. This analysis involves mapping the potential energy of the system as a function of the geometric changes that define the reaction pathway.
For a reaction involving this compound, the reaction coordinate could be defined by the breaking of an existing bond and the formation of a new one. By plotting the energy of the system along this coordinate, a potential energy surface is generated. The highest point on this surface corresponds to the transition state.
Insights gained from reaction coordinate analysis include:
Reaction mechanism: Whether the reaction proceeds in a single step (concerted) or through one or more intermediates.
Rate-determining step: In a multi-step reaction, the step with the highest activation energy.
Computational software can be used to trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the reactants, transition state, and products. This provides a detailed visualization of the molecular motions that occur during the chemical transformation.
Spectroscopic Property Prediction (e.g., NMR, IR, Raman)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the electronegative chlorine and fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretical predictions and may vary from experimental values.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Phenyl) | 7.2 - 7.5 |
| ¹H (Chlorofluorophenyl) | 7.0 - 7.4 |
| ¹H (CH) | 5.0 - 5.5 |
| ¹H (NH₂) | 1.5 - 2.5 |
| ¹³C (Phenyl) | 127 - 145 |
| ¹³C (Chlorofluorophenyl) | 115 - 160 (C-F and C-Cl carbons will have distinct shifts) |
| ¹³C (CH) | 60 - 70 |
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in IR and Raman spectra. The presence of specific functional groups in this compound will give rise to characteristic vibrational modes.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are theoretical predictions and may vary from experimental values.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2950 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1000 - 1250 |
| C-F stretch | 1000 - 1400 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule.
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green regions: Represent areas of neutral potential.
For this compound, the MEP map would likely show:
Negative potential (red/yellow): Around the nitrogen atom of the amine group due to the lone pair of electrons, and to some extent around the electronegative chlorine and fluorine atoms. These sites are prone to interaction with electrophiles or hydrogen bond donors.
Positive potential (blue): Around the hydrogen atoms of the amine group and the hydrogen atom on the benzylic carbon. These sites are susceptible to attack by nucleophiles or interaction with hydrogen bond acceptors.
The MEP map can thus provide a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity and intermolecular interactions.
Role of 4 Chloro 2 Fluorophenyl Phenyl Methanamine As a Key Synthetic Intermediate
Future Research Directions and Emerging Methodologies
Development of Novel and More Efficient Synthetic Routes
While classical methods such as the Friedel-Crafts reaction and reductive amination of the corresponding benzophenone (B1666685) are viable, future research will aim for more efficient, stereoselective, and sustainable synthetic routes.
One promising approach is the asymmetric reductive amination of (4-chloro-2-fluorophenyl)(phenyl)methanone. This one-pot reaction, which combines the formation of an imine and its subsequent reduction, is a highly efficient method for producing amines. wikipedia.orgnih.gov The development of new chiral catalysts for this transformation would allow for the direct synthesis of enantiomerically pure (4-CHLORO-2-FLUOROPHENYL)(PHENYL)METHANAMINE, which is crucial as the biological or material properties of chiral molecules are often enantiomer-dependent. acs.orgyale.edu
Another advanced strategy involves the catalytic cross-coupling of a benzyl (B1604629) nucleophile with an aryl halide or vice versa. nih.gov Modern advancements in nickel and palladium catalysis could enable the coupling of a (4-chloro-2-fluorophenyl)methyl derivative with a phenylating agent under mild conditions, offering a high degree of functional group tolerance. organic-chemistry.org
Furthermore, direct C-H functionalization represents a cutting-edge approach. nih.gov This would involve activating a C-H bond on either benzene (B151609) or 4-chloro-2-fluorobenzene and coupling it with a suitable partner. While challenging, this method is highly atom-economical and aligns with the principles of green chemistry. mdpi.com
| Synthetic Route | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | One-pot conversion of the corresponding ketone and an amine source to a chiral amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com | High efficiency, potential for high enantioselectivity, operational simplicity. harvard.edu | Requires development of a specific chiral catalyst for high stereocontrol. |
| Catalytic Cross-Coupling | Nickel or Palladium-catalyzed reaction between a benzyl halide/nucleophile and an aryl nucleophile/halide. organic-chemistry.org | High functional group tolerance, modularity in assembling the diaryl scaffold. | Requires pre-functionalized starting materials, potential for side reactions. |
| Direct C-H Arylation | Direct coupling of an activated C-H bond on one aromatic ring with an arylating agent. nih.gov | High atom economy, reduced number of synthetic steps. | Challenges in regioselectivity and controlling reactivity, harsh conditions may be required. |
Exploration of New Catalytic Systems for Functionalization
The functionalization of the this compound scaffold is key to unlocking its potential. Future research will likely focus on developing novel catalytic systems to modify its structure precisely.
Transition metal catalysis , particularly with palladium, rhodium, or iridium, offers powerful tools for C-H activation. nih.govchu-lab.org For instance, a directed C-H functionalization could selectively introduce new substituents at the ortho-positions of the phenyl rings. The amine group itself could act as a directing group to facilitate these transformations. A palladium-catalyzed enantioselective C-H iodination has been shown to be an effective route for the synthesis of chiral diarylmethylamines. chu-lab.org
Organocatalysis presents a metal-free alternative for asymmetric functionalization. mdpi.comnih.gov Chiral phosphoric acids, for example, have been successfully used in the enantioselective Friedel-Crafts reaction to produce chiral diarylmethanamines. nih.gov Applying such catalysts to reactions involving the this compound core could lead to new derivatives with controlled stereochemistry.
| Catalytic System | Potential Application | Key Features |
|---|---|---|
| Palladium(II) with Chiral Ligands | Enantioselective C-H activation at ortho-positions of the aryl rings. chu-lab.org | High selectivity, potential for creating complex chiral architectures. nih.gov |
| Rhodium(II) Carboxylates | Carbene insertion reactions into C-H or N-H bonds for further functionalization. nih.gov | Versatile for creating new C-C and C-N bonds. |
| Chiral Phosphoric Acids (Organocatalyst) | Asymmetric addition of nucleophiles to imines derived from the scaffold. nih.gov | Metal-free, environmentally benign, high enantioselectivity. mdpi.com |
| Nickel/N-Heterocyclic Carbene (NHC) | Cross-coupling reactions at the chloro-substituted position. | Can activate typically unreactive C-Cl bonds for further diversification. nih.gov |
Advanced Computational Studies for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT) , will be an indispensable tool in guiding future research. DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. fluorine1.ru
These studies can be used to:
Predict Reaction Pathways: By modeling transition states and reaction intermediates, computational studies can help identify the most plausible mechanisms for synthetic transformations and predict the stereochemical outcome of asymmetric reactions. nih.gov
Catalyst Design: DFT can be used to model the interaction between the substrate and a catalyst, aiding in the rational design of new ligands and catalytic systems with enhanced activity and selectivity.
Elucidate Electronic Properties: The influence of the chloro and fluoro substituents on the electron distribution and aromaticity of the phenyl rings can be precisely quantified. researchgate.netresearchgate.net This information is crucial for predicting the molecule's behavior in electronic materials or its interaction with biological targets.
| Property | Computational Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides accurate bond lengths and angles, foundational for all other calculations. researchgate.net |
| HOMO-LUMO Energy Gap | DFT, Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies, relevant for photophysical properties and potential use in OLEDs. |
| Reaction Energetics | DFT | Calculates activation energies and reaction enthalpies to predict feasibility and selectivity of synthetic routes. nih.gov |
| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method with DFT | Aids in structure elucidation by predicting 1H, 13C, and 19F NMR spectra. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT framework | Investigates charge distribution, hyperconjugative interactions, and the nature of chemical bonds. fluorine1.ru |
Application in Novel Materials Science (non-biological)
The diarylmethane framework is a common structural motif in materials science. nih.gov The specific halogen substitution pattern of this compound could impart unique properties suitable for advanced, non-biological materials.
Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transporting materials or as hosts for phosphorescent emitters in OLEDs due to their thermal stability and charge-carrying capabilities. nih.govnih.gov The fluorine and chlorine atoms can modulate the HOMO/LUMO energy levels, potentially leading to improved device efficiency and stability. Benzophenone derivatives, structurally related to the ketone precursor of the target amine, are also explored for OLED applications. mdpi.com
Functional Polymers: The amine functionality allows for the incorporation of this scaffold into polymer backbones, such as poly(β-hydroxyl amine)s, through step-growth polymerization. mdpi.com The resulting polymers could exhibit interesting thermal, mechanical, or photophysical properties, influenced by the rigid and electronically distinct diaryl groups.
Sensors: The electron-rich nature of the diarylamine scaffold could be exploited in the development of chemical sensors. Binding of an analyte to a receptor functionalized with this moiety could induce a change in its fluorescence or electronic properties, enabling detection.
| Application Area | Relevant Molecular Property | Potential Role of the Scaffold |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Charge transport capabilities, tunable HOMO/LUMO levels. nih.gov | As a hole-transporting material or a host for the emissive layer. nih.gov |
| Functional Polymers | Bifunctional amine group for polymerization, rigid aromatic core. | Monomer unit to create polymers with high thermal stability and specific optoelectronic properties. mdpi.com |
| Molecular Electronics | Defined structure, potential for self-assembly. | Building block for molecular wires or switches. |
| Chemical Sensors | Potential for fluorescence, sensitivity of electronic properties to the environment. | Core structure for a chemosensor that signals analyte binding via a photophysical response. |
Design of Next-Generation Synthetic Reagents from the Scaffold
The this compound structure can serve as a foundation for the design of new synthetic reagents, particularly chiral ligands and auxiliaries. oup.com
The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov By introducing coordinating groups (e.g., phosphines, oxazolines) onto the diarylmethanamine scaffold, new bidentate or tridentate ligands could be synthesized. The inherent chirality of an enantiomerically pure amine backbone could effectively transfer stereochemical information in metal-catalyzed reactions. The steric and electronic properties of these new ligands could be fine-tuned by modifying the aryl rings. Ligands based on binaphthyl scaffolds are a testament to the success of using axial chirality in catalysis. nih.govresearchgate.net
Furthermore, this molecule could be employed as a chiral auxiliary . osi.lv In this approach, the amine is temporarily attached to a prochiral substrate, directing a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The development of practical and versatile chiral auxiliaries remains an active area of research. yale.edu
| Reagent Type | Design Concept | Potential Application in Synthesis |
|---|---|---|
| Chiral Phosphine-Amine Ligand | Introduce a diphenylphosphine (B32561) group onto one of the aryl rings. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Auxiliary | Temporarily attach the amine to a carbonyl or carboxylic acid derivative. osi.lv | Diastereoselective alkylation or addition reactions on the attached substrate. |
| Phase-Transfer Catalyst | Quaternize the amine nitrogen to form a chiral ammonium (B1175870) salt. | Asymmetric alkylations, Michael additions, and cyclopropanations under phase-transfer conditions. |
| Organocatalyst Building Block | Incorporate the amine into a more complex structure, such as a squaramide or thiourea. | Hydrogen-bond-donating catalysis for various asymmetric transformations. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-chloro-2-fluorophenyl)(phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination, starting with halogenated aryl precursors. For example, coupling 4-chloro-2-fluorobenzaldehyde with phenylmagnesium bromide followed by amination could yield the target compound. Optimization includes adjusting reaction temperature (e.g., 0–25°C for Grignard reactions), solvent polarity (THF or diethyl ether), and catalyst choice (e.g., Pd-based catalysts for cross-coupling). Purity can be enhanced via column chromatography or recrystallization using ethanol/water mixtures .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Look for N–H stretching (~3300 cm⁻¹) and C–Cl/F vibrations (700–500 cm⁻¹).
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the methanamine –NH₂ group shows a broad singlet (~δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm aryl carbons (δ 110–150 ppm) and the methanamine carbon (δ 40–50 ppm). Cross-validation with computational spectra (e.g., DFT) improves accuracy .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) or MTT assays for cytotoxicity (e.g., in cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) must be included .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl/F substituents lower HOMO energy, reducing electrophilicity. Exact exchange terms in functionals (e.g., hybrid functionals) improve thermochemical accuracy .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
- Methodological Answer : If X-ray crystallography (e.g., SHELXL-refined structures) conflicts with DFT-optimized geometries:
- Check for crystal packing effects (e.g., hydrogen bonding or π-stacking).
- Re-examine basis set adequacy (e.g., adding polarization/diffuse functions).
- Validate computational models against spectroscopic data (e.g., NMR chemical shifts via GIAO method) .
Q. How does the substituent position (Cl at 4-, F at 2-) influence binding affinity in receptor-ligand studies?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) can predict interactions with targets (e.g., GPCRs or kinases). The 4-Cl group may occupy hydrophobic pockets, while 2-F enhances electronegativity, affecting hydrogen bonding. Compare with analogs (e.g., 3-Cl or 5-F derivatives) via free-energy perturbation (FEP) simulations .
Q. What advanced purification techniques address challenges in isolating stereoisomers or by-products?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while preparative HPLC (C18 column, acetonitrile/water gradient) removes by-products. Monitor purity via LC-MS (ESI+ mode) and characterize unexpected adducts using high-resolution mass spectrometry (HRMS) .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to investigate degradation pathways under varying pH/temperature?
- Methodological Answer : Use accelerated stability testing:
- Conditions : pH 1–13 (HCl/NaOH buffers), 25–60°C.
- Analytics : Track degradation via UV-Vis (λ_max ~250 nm) or HPLC.
- Kinetics : Fit data to first/second-order models (Arrhenius plots for activation energy). Identify degradation products via GC-MS or NMR .
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer : Perform triplicate experiments with ANOVA (p <0.05 significance). Use Bland-Altman plots for inter-lab variability and Cohen’s κ for categorical data (e.g., IC₅₀ classification). Report 95% confidence intervals for dose-response metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
